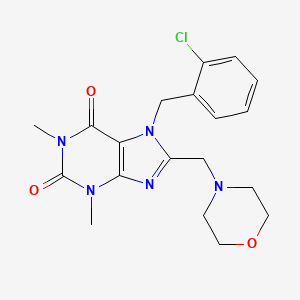

7-(2-chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Description

7-(2-Chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine-based derivative with a core structure featuring substitutions at positions 1, 3, 7, and 8 of the purine scaffold. Key structural attributes include:

Properties

IUPAC Name |

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O3/c1-22-17-16(18(26)23(2)19(22)27)25(11-13-5-3-4-6-14(13)20)15(21-17)12-24-7-9-28-10-8-24/h3-6H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAGEQXMXYGIPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with a pyrrolopyrazine scaffold have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.

Mode of Action

It is likely that it interacts with its targets in a manner similar to other pyrrolopyrazine derivatives, which have been shown to exhibit various biological activities.

Biological Activity

7-(2-chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound's unique structure enables it to interact with various biological targets, making it of interest for therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 403.87 g/mol. Its structure features a chlorobenzyl group and a morpholinyl moiety, which are essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 403.87 g/mol |

| Purity | ≥ 95% |

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

1. Anticancer Activity

Preliminary studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For example, it has been tested against human tumor cell lines such as LCLC-103H and A-427, showing significant inhibition of cell proliferation.

2. Antimicrobial Properties

In vitro studies have suggested that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

3. Neuropharmacological Effects

The compound has been evaluated for neuropharmacological activity, particularly its potential as an anxiolytic agent. Animal models have indicated that it may reduce anxiety-like behaviors, comparable to known anxiolytics.

The biological effects of this compound are attributed to its ability to interact with specific receptors and enzymes:

- CCK2 Receptor Antagonism : This compound acts as a selective antagonist at the CCK2 receptor, which is implicated in various physiological processes including anxiety and pain perception.

- Inhibition of Kinases : It has been shown to inhibit certain protein kinases involved in cell signaling pathways related to cancer progression.

Case Studies

Recent studies have documented the efficacy of this compound in various experimental settings:

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxicity of the compound against breast cancer cells (MCF-7). The results indicated an IC50 value of 12 µM, suggesting potent anticancer properties.

Case Study 2: Neuropharmacological Assessment

A behavioral study conducted on mice demonstrated that administration of the compound resulted in a significant reduction in anxiety-like behavior in the elevated plus maze test compared to control groups.

Comparison with Similar Compounds

Table 1: Structural Features of Purine-2,6-Dione Derivatives

Key Observations :

- Halogen Position : 2-Chlorobenzyl (target) vs. 4-chlorobenzyl (HC608) affects target engagement. Para-substitutions (e.g., 4-Cl, 4-F) are common in TRPC5 inhibitors .

- Position 8 Modifications: Morpholinylmethyl (target) vs. phenoxy (HC608) or sulfanyl groups influence solubility and receptor interactions.

Physicochemical Properties

Table 2: Physicochemical Data

Notes:

Key Findings :

- TRPC4/5 Inhibition: HC608’s 4-Cl-benzyl and phenoxy groups confer high TRPC5 potency, while the target compound’s 2-Cl-benzyl may shift selectivity .

- Morpholine vs. Piperazine : Morpholinylmethyl (target) may reduce off-target CNS effects compared to piperazinyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.